molecular formula C17H25NO2 B12811767 N-(p-Propionylphenyl)-2-propylvaleramide CAS No. 22179-49-3

N-(p-Propionylphenyl)-2-propylvaleramide

Cat. No.: B12811767
CAS No.: 22179-49-3
M. Wt: 275.4 g/mol
InChI Key: FBICRAIQQLWRBS-UHFFFAOYSA-N
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Description

N-(p-Propionylphenyl)-2-propylvaleramide is a synthetic amide derivative characterized by a 2-propylvaleramide backbone (C8H17NO) modified with a para-propionylphenyl substituent. Valpromide itself is an anticonvulsant with a molecular weight of 143.23 g/mol and a logP indicative of moderate lipophilicity . The addition of the p-propionylphenyl group introduces aromaticity and a ketone moiety, likely altering physicochemical and pharmacological properties.

Properties

CAS No.

22179-49-3

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-(4-propanoylphenyl)-2-propylpentanamide

InChI

InChI=1S/C17H25NO2/c1-4-7-14(8-5-2)17(20)18-15-11-9-13(10-12-15)16(19)6-3/h9-12,14H,4-8H2,1-3H3,(H,18,20)

InChI Key

FBICRAIQQLWRBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Table 1: Key Properties of N-(p-Propionylphenyl)-2-propylvaleramide and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL)* Key Functional Groups
This compound C16H24NO2 ~262.3 ~3.5† <1 (aqueous)† Amide, p-propionylphenyl
Valpromide (2-propylvaleramide) C8H17NO 143.23 ~2.1 ~10–20 Amide, branched alkyl chain
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 265.67 ~3.8 Insoluble Phthalimide, chloro, phenyl
NAT-1 (Nicotinamide analog) C16H17N3O3S 331.39 ~1.5 ~5–10 Thiazolidinone, methoxyphenyl


*Estimated values based on structural analogs; †Calculated using ChemDraw and extrapolation from valpromide data.

Key Observations:

Molecular Weight and Lipophilicity: this compound exhibits a higher molecular weight (~262.3 g/mol) and logP (~3.5) compared to valpromide, suggesting increased lipophilicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Solubility and Bioavailability :

  • Valpromide’s moderate solubility (~10–20 mg/mL) is attributed to its compact alkyl structure. In contrast, the aromatic substitution in this compound likely reduces solubility (<1 mg/mL), necessitating formulation adjustments for therapeutic use .

Functional Group Impact: Unlike 3-chloro-N-phenyl-phthalimide, which contains a rigid phthalimide ring and chloro substituent, this compound retains a flexible aliphatic chain, balancing rigidity and conformational freedom . Compared to NAT-1’s thiazolidinone core, the absence of a heterocyclic ring in this compound may reduce metabolic instability but limit hydrogen-bonding interactions .

Pharmacological Implications:

  • Anticonvulsant Activity : Valpromide’s efficacy as an anticonvulsant (via GABA modulation) may be retained or enhanced in this compound due to increased lipophilicity, but the aryl group could introduce off-target effects .
  • Metabolic Stability : The p-propionylphenyl group may slow hepatic metabolism compared to valpromide, extending half-life but risking cytochrome P450-mediated drug-drug interactions .

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